molecular formula C5H12ClNO2 B583697 L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride CAS No. 1346617-05-7

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride

Cat. No. B583697
M. Wt: 158.637
InChI Key: AHAQQEGUPULIOZ-DJSUJWQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride consists of a butanoate backbone with an amino group at the second carbon and a methyl ester group at the terminal carbon . The molecule also contains five deuterium atoms, which are isotopes of hydrogen, hence the ‘d5’ in its name .


Physical And Chemical Properties Analysis

The molecular weight of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride is 158.64 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

1. Anticonvulsant Activity

L-2-Aminobutyric acid derivatives have been explored for their potential anticonvulsant properties. For example, the synthesis of menthyl γ-aminobutyrate and its efficacy as an anticonvulsant were investigated, suggesting potential applications for similar compounds like L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride in neurological disorders (Nesterkina & Kravchenko, 2016).

2. Enzymatic Hydrolysis and Synthesis

Research has been conducted on the enzymatic hydrolysis of similar compounds, providing insights into the synthesis of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride and its derivatives. These studies contribute to understanding the chemical properties and potential applications of this compound in various biochemical processes (Ayi, Guedj, & Septe, 1995).

3. Chemical Penetration Enhancers

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride could be relevant in the development of novel chemical penetration enhancers. A study on amino acid ester hydrochlorides as skin permeation enhancers indicates the potential of similar compounds in transdermal drug delivery systems (Zheng et al., 2020).

4. Pharmaceutical Metabolite Analysis

The compound may also play a role in the analytical determination of pharmaceutical metabolites. For instance, a study on the determination of DZ2002 and its metabolites in blood highlights the significance of similar ester structures in pharmacokinetic analyses (Jia et al., 2018).

5. Crystal Structure and Polymorphism

Research into the crystal structure of L-2-Aminobutyric Acid, a closely related compound, can provide valuable insights into the physical and chemical properties of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride. Understanding the crystal structure and polymorphism of these compounds is crucial for their application in various scientific fields (Görbitz, 2010).

6. Biochemical Synthesis

Biocatalytic processes for the synthesis of similar compounds, like L-2-Aminobutyric Acid, have been investigated, revealing the potential for efficient and environmentally friendly production methods. This research is significant for the sustainable manufacturing of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride and its analogs (An et al., 2017).

Future Directions

The future directions of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride are not explicitly mentioned in the available resources. Given its use in pharmaceutical testing , it may continue to be used in research and development of new drugs or therapeutic strategies.

properties

IUPAC Name

methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1/i1D3,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQQEGUPULIOZ-DJSUJWQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride

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